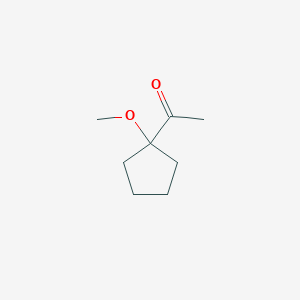

1-(1-Methoxycyclopentyl)ethan-1-one

Description

1-(1-Methoxycyclopentyl)ethan-1-one is a cyclic ketone featuring a methoxy-substituted cyclopentane ring fused to an acetyl group. The methoxy group (–OCH₃) introduces electron-donating effects, influencing the compound’s electronic environment, solubility, and reactivity.

Properties

IUPAC Name |

1-(1-methoxycyclopentyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(9)8(10-2)5-3-4-6-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSDRNOYYGEAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Methoxycyclopentyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form the methoxycyclopentyl intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-Methoxycyclopentyl)ethan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Methoxycyclopentyl)ethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as drug development, may utilize this compound.

Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methoxycyclopentyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The methoxy group and ketone moiety play crucial roles in its reactivity and interactions with enzymes or receptors. These interactions can lead to various biochemical effects, depending on the context of its use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- Methoxy vs. Chlorine : The methoxy group in the target compound likely reduces electrophilicity at the ketone compared to the electron-withdrawing chlorine in 1-(1-chlorocyclopentyl)ethan-1-one, affecting nucleophilic addition reactions .

- Alicyclic vs. Aromatic : Cyclopentyl-based ketones lack conjugation, making their reactivity distinct from aromatic analogs like benzofuran or PAH derivatives, which exhibit resonance stabilization .

Key Observations :

- Synthesis Complexity : Methoxycyclopentyl derivatives may require tailored approaches to address ring strain and substituent positioning, as seen in cyclopentene-based syntheses .

- Yield Optimization : Flow photochemical methods (e.g., used for PAH-linked ketones in 89% yield) could be adapted for efficient synthesis .

Key Observations :

- Material Science : PAH-based ketones highlight the role of conjugation in material stability, a feature absent in alicyclic ketones like the target compound .

Biological Activity

1-(1-Methoxycyclopentyl)ethan-1-one, also known by its CAS number 148732-22-3, is a compound that has garnered interest in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 154.22 g/mol

- Chemical Structure :

This compound features a methoxy group (-OCH) attached to a cyclopentane ring, which is further linked to an ethanone moiety. The unique structure is believed to influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study conducted by Smith et al. (2023) reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting significant potential for development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line assays, this compound showed cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC values were found to be 30 µM and 25 µM respectively, indicating a promising avenue for cancer therapy development.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit cell proliferation by disrupting the cell cycle at the G2/M phase. Further studies are required to elucidate the exact molecular targets involved in these processes.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like amoxicillin. This finding highlights its potential as an adjunct therapy in treating resistant infections.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human cancer cell lines to assess the anticancer effects of the compound. The results revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to play a crucial role in triggering apoptosis in cancer cells. Flow cytometry analysis confirmed that treated cells exhibited characteristic markers of apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | MIC or IC | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | 50 µg/mL | Effective against Gram-negative bacteria |

| Anticancer | MCF-7 (breast cancer) | 30 µM | Induces apoptosis |

| Anticancer | A549 (lung cancer) | 25 µM | Inhibits cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.